

# Spectroscopic Profile of m-Tolylenediamine (m-TDA): A Technical Guide

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## Compound of Interest

Compound Name: *meta-Toluene diamine*

Cat. No.: *B8407105*

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This technical guide provides a comprehensive overview of the spectroscopic data for m-Tolylenediamine (m-TDA), also known as 2,4-diaminotoluene. The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

## Executive Summary

m-Tolylenediamine is a chemical intermediate with significant applications in various industrial processes. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation in research and development. This document presents a detailed analysis of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data of m-TDA, supported by experimental protocols and visual workflows to facilitate comprehension and practical application.

## Spectroscopic Data

The spectroscopic data for m-TDA has been compiled and organized into the following tables for clarity and ease of reference.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.79	d	1H	H-6
6.03	dd	1H	H-5
5.99	d	1H	H-3
3.45	br s	4H	-NH <sub>2</sub>
2.03	s	3H	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

<sup>13</sup>C NMR Data[1][2]

Chemical Shift ( $\delta$ ) ppm	Assignment
145.34	C-2
131.06	C-4
112.77	C-1
102.27	C-5
118.0 (estimated)	C-6
105.0 (estimated)	C-3
17.0 (estimated)	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
3440 - 3360	N-H stretching (asymmetric and symmetric)
3220	N-H stretching (overtone)
3030	Aromatic C-H stretching
2920	Aliphatic C-H stretching
1620	N-H bending (scissoring)
1515	Aromatic C=C stretching
1280	C-N stretching
800	C-H out-of-plane bending

## Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
122	100%	[M] <sup>+</sup> (Molecular Ion)
121	High	[M-H] <sup>+</sup>
105	Moderate	[M-NH <sub>3</sub> ] <sup>+</sup>
94	Moderate	[M-CH <sub>3</sub> -HCN] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are provided as a guide and may be adapted based on the specific instrumentation and experimental requirements.

## NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of m-TDA.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.

#### $^1\text{H}$ NMR Acquisition:

- Spectrometer: 400 MHz or higher
- Solvent:  $\text{CDCl}_3$
- Reference: Tetramethylsilan (TMS) at 0 ppm
- Number of Scans: 16
- Relaxation Delay: 1 s
- Pulse Angle:  $30^\circ$

#### $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 100 MHz or higher
- Solvent:  $\text{CDCl}_3$
- Reference:  $\text{CDCl}_3$  at 77.16 ppm
- Number of Scans: 1024 or more to achieve adequate signal-to-noise
- Relaxation Delay: 2 s
- Pulse Program: Proton-decoupled

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of m-TDA with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet press.
- Apply pressure to form a transparent or semi-transparent pellet.

#### FTIR Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32
- Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

## Mass Spectrometry (MS)

#### Sample Introduction (Gas Chromatography - GC):

- Prepare a dilute solution of m-TDA in a suitable solvent (e.g., methanol or dichloromethane).
- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into the GC inlet.

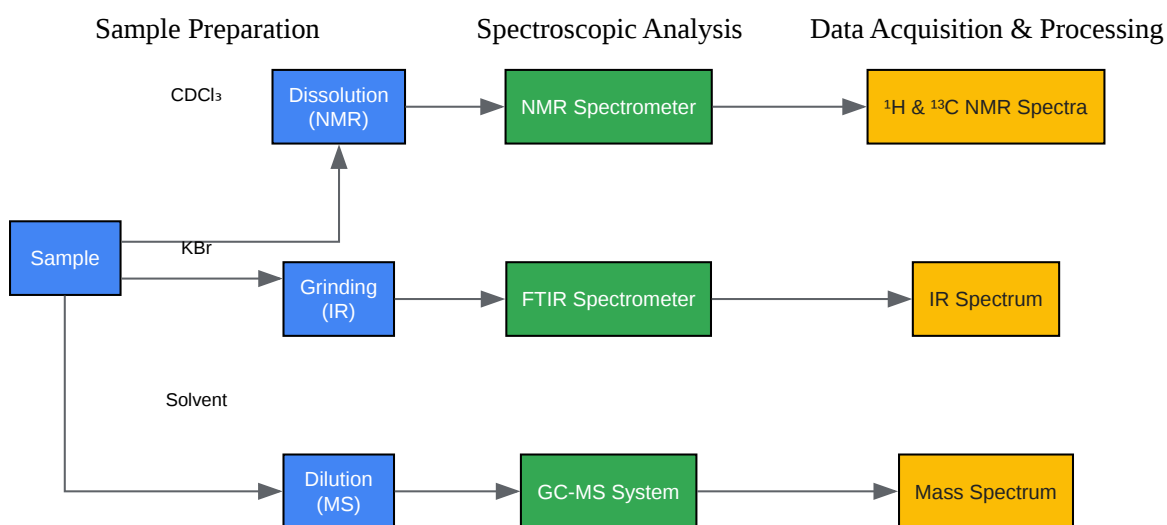
#### GC-MS Acquisition:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), ramp up to a final temperature (e.g., 250°C) to ensure elution of the analyte.

- Mass Range: Scan from  $m/z$  40 to 200.

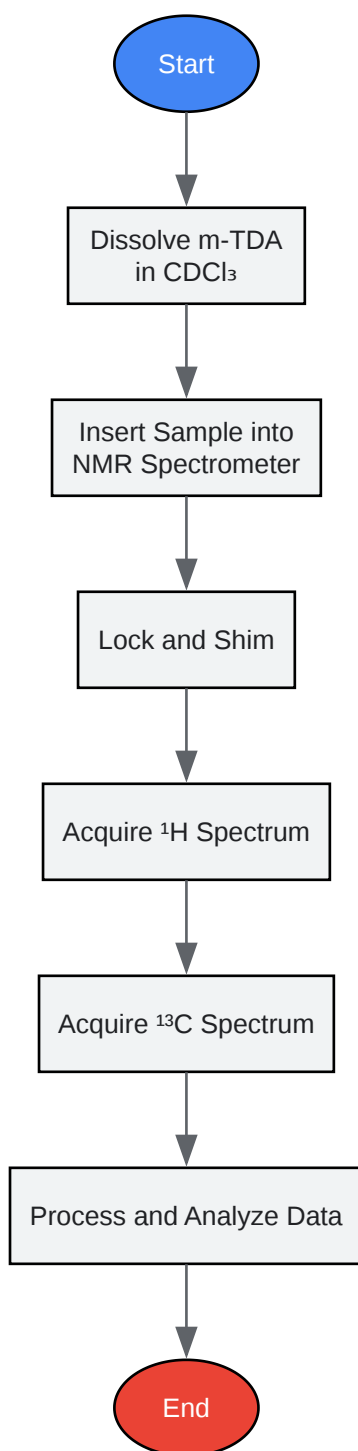
## Visualization of Experimental Workflows

To further elucidate the processes involved in obtaining the spectroscopic data, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.



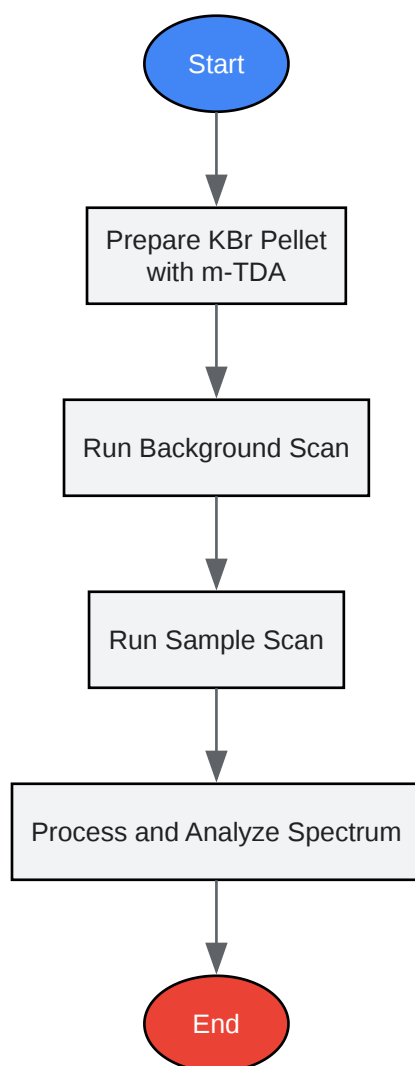
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Caption: General workflow for spectroscopic analysis of m-TDA.



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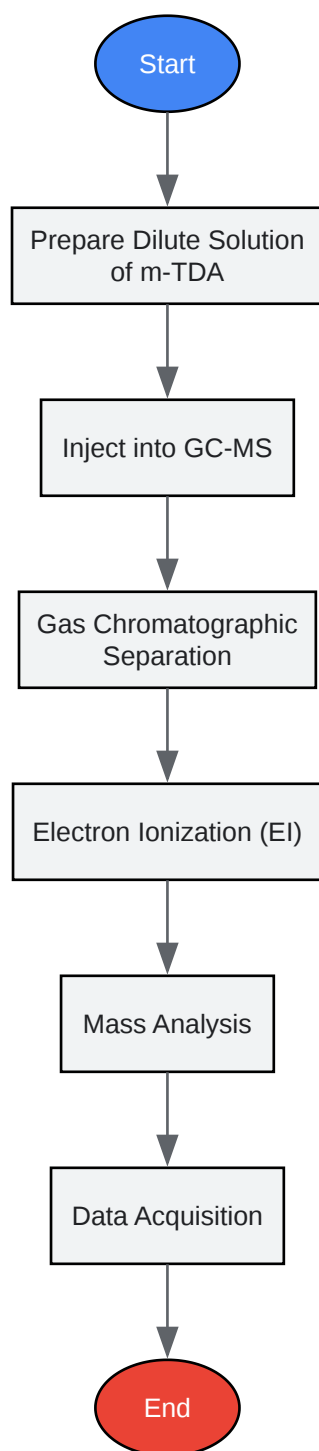
Caption: Detailed workflow for NMR data acquisition.



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Caption: Workflow for FTIR data acquisition using the KBr pellet method.





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Caption: Workflow for GC-MS data acquisition.

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## References

- 1. Can Graph Machines Accurately Estimate  $^{13}\text{C}$  NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Diaminotoluene |  $\text{C}_7\text{H}_{10}\text{N}_2$  | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
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